molecular formula C17H25N5OS B3868361 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3868361
M. Wt: 347.5 g/mol
InChI Key: VHCWXCYUKRKBDK-UHFFFAOYSA-N
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Description

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-ethoxyphenylamine with ethyl chloroacetate to form an ethoxyphenyl ethyl ester. This ester is then reacted with piperazine to form the piperazine intermediate.

    Formation of the Triazole Ring: The piperazine intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring.

    Final Assembly: The final step involves the reaction of the triazole intermediate with formaldehyde and ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.

Scientific Research Applications

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the piperazine and triazole rings, which confer distinct pharmacokinetic and pharmacodynamic properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-3-22-16(18-19-17(22)24)13-20-9-11-21(12-10-20)14-7-5-6-8-15(14)23-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCWXCYUKRKBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2CCN(CC2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione

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